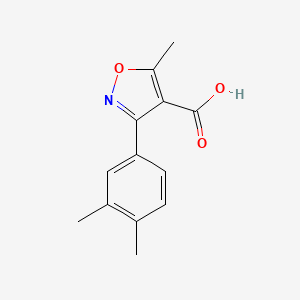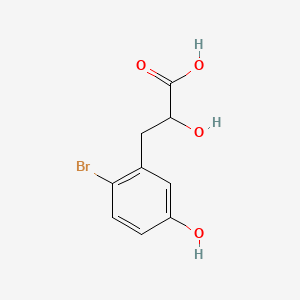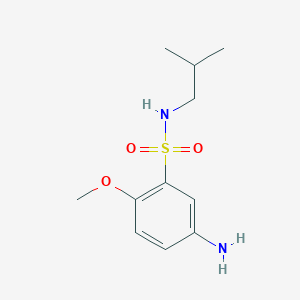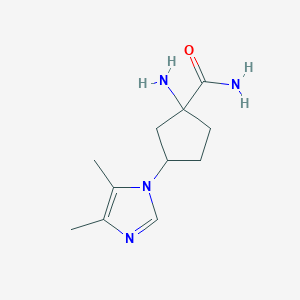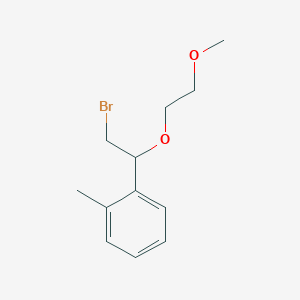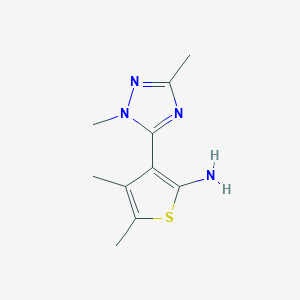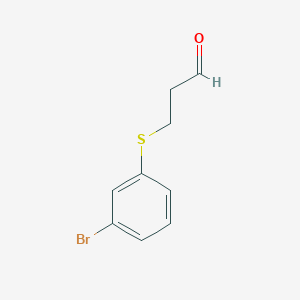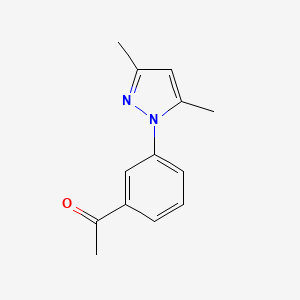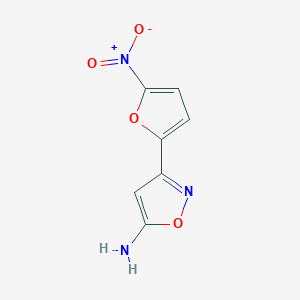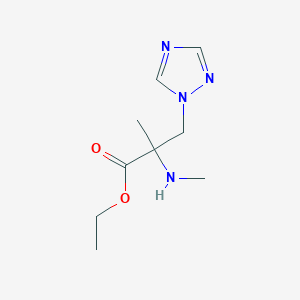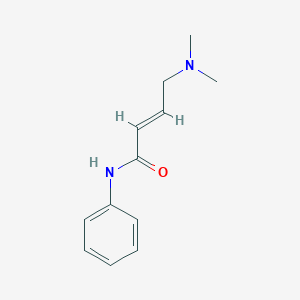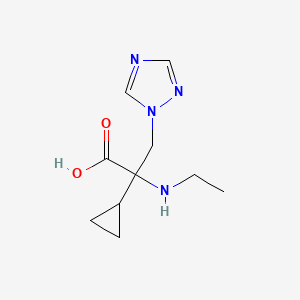
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions where an ethylamine is introduced.
Incorporation of the 1,2,4-Triazole Ring: This can be done through cyclization reactions involving hydrazine derivatives and formamide.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides.
Reduction: Reduction reactions might target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.
Industry
In industry, it might be used in the synthesis of agrochemicals or other specialty chemicals.
Wirkmechanismus
The mechanism of action for 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid would likely involve its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,3-triazol-1-yl)propanoic acid
Uniqueness
The unique combination of the cyclopropyl group, ethylamino group, and 1,2,4-triazole ring in 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid may confer distinct biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-12-10(9(15)16,8-3-4-8)5-14-7-11-6-13-14/h6-8,12H,2-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
AXEWTUDRCGYIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


